([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is an organic compound with the molecular formula C10H17Cl . It is a cyclopentane derivative where a cyclopropyl group is attached to the cyclopentane ring via a chloromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane typically involves the reaction of cyclopentane with chloromethylcyclopropane under specific conditions. One common method involves the use of a strong base to deprotonate the cyclopentane, followed by the addition of chloromethylcyclopropane. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts may also be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or alcohols.
Reduction: Formation of cyclopentylmethylcyclopropane.
Substitution: Formation of cyclopentylmethylcyclopropanol or cyclopentylmethylcyclopropylamine.
Wissenschaftliche Forschungsanwendungen
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This compound can also interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylmethylcyclopropane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclopropanol: Contains a hydroxyl group instead of a chloromethyl group, leading to different chemical properties.
Cyclopentylmethylcyclopropylamine: Contains an amino group, which can engage in different types of chemical reactions compared to the chloromethyl group .
Uniqueness
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is unique due to its chloromethyl group, which provides a site for various chemical modifications.
Eigenschaften
Molekularformel |
C10H17Cl |
---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]methylcyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2 |
InChI-Schlüssel |
VGUAPSJTGLQBKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.